molecular formula C12H13F3O B1392445 2,3,5,6-Tetramethyl-2,2,2-trifluoroacetophenone CAS No. 1143461-70-4

2,3,5,6-Tetramethyl-2,2,2-trifluoroacetophenone

Cat. No.: B1392445
CAS No.: 1143461-70-4
M. Wt: 230.23 g/mol
InChI Key: ZFZQFDOWPDFFJF-UHFFFAOYSA-N
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Description

Overview of 2,3,5,6-Tetramethyl-2,2,2-trifluoroacetophenone

This compound (CAS 1143461-70-4) is a fluorinated aromatic ketone with the molecular formula C₁₂H₁₃F₃O and a molecular weight of 230.23 g/mol . Its structure features a trifluoroacetyl group attached to a tetramethyl-substituted benzene ring, creating a sterically hindered and electron-deficient aromatic system. This compound exists as a colorless to pale yellow liquid at room temperature, with a density of approximately 1.303 g/cm³ . While its exact boiling point is not explicitly documented in available literature, analogous trifluoroacetophenones typically exhibit boiling points between 165–209°C , depending on substituent patterns.

The compound’s synthetic utility stems from the combined effects of its trifluoromethyl ketone moiety and tetramethyl substitution . The electron-withdrawing trifluoroacetyl group enhances electrophilicity, making it reactive toward nucleophiles, while the methyl groups provide steric protection to the aromatic ring, directing regioselectivity in subsequent reactions.

Historical Context and Discovery

This compound emerged in the early 21st century as part of broader efforts to develop fluorinated intermediates for pharmaceuticals and advanced materials. Its synthesis likely evolved from methodologies for simpler trifluoroacetophenones, such as 2,2,2-trifluoroacetophenone (CAS 434-45-7), which has been studied since the mid-20th century for applications in polymer chemistry and catalysis.

Key advancements in its preparation are reflected in patents describing Grignard reagent-mediated acylations and Friedel-Crafts trifluoroacetylation of pre-functionalized aromatic precursors. For example, the use of 1-trifluoroacetyl piperidine as an intermediate in multi-step syntheses demonstrates the compound’s role in modular approaches to fluorinated architectures. The compound gained prominence in the 2010s as a building block for high-performance polymers , particularly in aerospace applications where thermal stability and low dielectric constants are critical.

Relevance in Contemporary Chemical Research

In modern research, this compound serves three primary roles:

  • Organocatalysis : The trifluoroacetyl group participates in hydrogen-bonding interactions, enabling its use as a catalyst in oxidation reactions. For instance, polyfluoroalkyl ketones catalyze the conversion of tertiary amines to N-oxides using hydrogen peroxide, achieving yields >90% under mild conditions.
  • Materials Science : As a monomer, it contributes to fluorinated polyimides with enhanced thermal oxidative stability (TOS). NASA studies indicate that trifluoroacetophenone-derived polymers exhibit char yields up to 60% at 800°C, though their long-term stability at 371°C remains inferior to hexafluorinated analogs.
  • Pharmaceutical Intermediates : While not directly therapeutic, its derivatives are explored in synthesizing bioactive molecules. For example, structurally related trifluoroacetophenones are precursors to pesticidal isoxazolines and kinase inhibitors.

Recent innovations include its incorporation into metal-organic frameworks (MOFs) for gas separation, leveraging the hydrophobic trifluoromethyl groups to enhance selectivity for nonpolar adsorbates.

Comparison with Structurally Related Trifluoroacetophenones

The structural and functional differences between this compound and related compounds are summarized below:

Property 2,3,5,6-Tetramethyl Derivative 2,2,2-Trifluoroacetophenone 3,5-Dichloro Derivative
Molecular Formula C₁₂H₁₃F₃O C₈H₅F₃O C₈H₃Cl₂F₃O
Substituents Tetramethyl + trifluoroacetyl Trifluoroacetyl Dichloro + trifluoroacetyl
Electrophilicity (Tolman) Moderate High Very high
Thermal Stability Up to 300°C Up to 250°C Up to 200°C
Primary Applications Polymers, catalysis Catalysis, solvents Pesticide intermediates

The tetramethyl groups in this compound reduce ring electron density compared to unchlorinated analogs, decreasing susceptibility to electrophilic aromatic substitution. Conversely, chlorinated derivatives (e.g., 3,5-dichloro-2,2,2-trifluoroacetophenone) exhibit heightened reactivity toward nucleophilic aromatic substitution due to synergistic electron-withdrawing effects. In catalytic applications, the tetramethyl derivative’s steric bulk limits substrate accessibility, making it less effective than smaller analogs in reactions requiring tight transition-state binding.

Properties

IUPAC Name

2,2,2-trifluoro-1-(2,3,5,6-tetramethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O/c1-6-5-7(2)9(4)10(8(6)3)11(16)12(13,14)15/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZQFDOWPDFFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)C(F)(F)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3,5,6-Tetramethyl-2,2,2-trifluoroacetophenone (TMFAP) is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of TMFAP, drawing on diverse research findings and case studies.

Chemical Structure and Properties

TMFAP is characterized by its trifluoroacetophenone structure with additional methyl groups at the 2, 3, 5, and 6 positions of the aromatic ring. The presence of fluorine atoms significantly influences its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that TMFAP exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that TMFAP can inhibit the growth of certain bacteria and fungi. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt cellular membranes.
  • Antioxidant Activity : TMFAP has demonstrated potential as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.
  • Enzyme Inhibition : TMFAP has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit alkaline phosphatase activity in various cell lines.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Limnios and Kokotos (2014) evaluated the antimicrobial properties of TMFAP against several strains of bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.1 mM .
  • Antioxidant Properties : In a comparative study of various fluorinated compounds, TMFAP exhibited superior antioxidant activity compared to non-fluorinated analogs. The IC50 value for radical scavenging activity was reported at 25 µM .
  • Enzyme Inhibition : Research on enzyme inhibition revealed that TMFAP effectively inhibited alkaline phosphatase in Sarcoma 180 cells with an IC50 value of 0.15 mM. This suggests potential therapeutic applications in cancer treatment .

The biological activity of TMFAP can be attributed to its structural features:

  • Fluorine Substitution : The electronegative fluorine atoms enhance the compound's lipophilicity, facilitating membrane penetration and interaction with cellular targets.
  • Methyl Groups : The presence of multiple methyl groups contributes to steric hindrance, which may influence the binding affinity to enzymes and receptors.

Research Findings Summary Table

Activity IC50 Value Reference
Antimicrobial0.1 mMLimnios & Kokotos (2014)
Antioxidant25 µMMDPI (2021)
Enzyme Inhibition0.15 mMPubMed (2023)

Scientific Research Applications

Organic Synthesis

2,3,5,6-Tetramethyl-2,2,2-trifluoroacetophenone is utilized as a building block in the synthesis of various organic compounds. Its trifluoromethyl group enhances the lipophilicity and bioactivity of the resulting compounds.

Key Reactions :

  • Condensation Reactions : It can participate in condensation reactions to form more complex structures.
  • Substitution Reactions : The presence of the trifluoromethyl group allows for selective substitution reactions that can be exploited in synthetic pathways.

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new drugs.

Case Study :

  • Lotilaner Synthesis : this compound has been identified as a precursor in the synthesis of Lotilaner, a veterinary drug effective against parasitic infections.

Material Science

The compound is investigated for its potential use in the development of advanced materials. Its fluorinated structure imparts unique thermal and chemical stability to polymers and other materials.

Research Findings :

  • Studies have shown that incorporating trifluoromethyl groups into polymer backbones can enhance thermal stability and mechanical properties .

Research into the biological activity of this compound suggests potential interactions with various biomolecules. The trifluoromethyl group may enhance binding affinity to certain enzymes or receptors.

Comparison with Similar Compounds

Electron-Withdrawing vs. Steric Effects

Compound Substituents Key Properties Applications
2,2,2-Trifluoroacetophenone -CF₃ High electrophilicity (LUMO = -1.89 eV ), fast reaction kinetics Organocatalysis (epoxidation , N-oxidation ), electrocatalysis
Acetophenone -CH₃ Lower electrophilicity (LUMO = -1.45 eV ) General ketone reactions, less reactive in catalysis
2,2,2-Trimethylacetophenone -C(CH₃)₃ Steric hindrance dominates; slower hydroboration (2.5 h vs. 15 min for -CF₃) Limited catalytic use due to steric constraints

Key Insight : The -CF₃ group’s electron-withdrawing nature accelerates reactions like hydroboration (quantitative yield in 15 min ), outperforming steric analogues.

Substituent Position and Bioactivity

Compound Substituent Position Bioactivity (AChE Inhibition) Binding Affinity (ΔG, kcal/mol)
3′-Methyl-2,2,2-trifluoroacetophenone 3′-CH₃ Positive control in AChE assays ΔG = -11.80 (exp), -12.16 (pred)
Galantamine Natural alkaloid Clinically used AChE inhibitor ΔG = -9.50 (exp)
2,2,2-Trifluoroacetophenone -CF₃ Not reported for AChE N/A

Key Insight : Methylation at the 3′ position enhances binding to acetylcholinesterase (AChE), making it a stronger inhibitor than galantamine .

Fluorinated Derivatives in Material Science

Compound Structure Application in Polymers Performance
2,2,2-Trifluoroacetophenone -CF₃ attached to acetophenone Friedel-Crafts polycondensation with terphenyls Forms gas-separation membranes
4′-Chloro-2,2,2-trifluoroacetophenone 4′-Cl, -CF₃ Intermediate for pharmaceuticals High thermal stability
4′-(Decyl)-2,2,2-trifluoroacetophenone 4′-C₁₀H₂₁, -CF₃ Surfactant or phase-transfer catalyst Improved solubility in nonpolar media

Key Insight: Fluorinated acetophenones enhance polymer rigidity and gas permeability in mixed-matrix membranes .

Catalytic Efficiency in Oxidation Reactions

Reaction Catalyst Loading Time Yield Reference
Epoxidation of alkenes 2–5 mol% 1–4 h 85–99%
N-Oxidation of amines 10 mol% 2–6 h 90–99%
Hydroboration 5 mol% 15 min 99%

Key Insight: 2,2,2-Trifluoroacetophenone outperforms non-fluorinated catalysts due to its ability to stabilize transition states via electron withdrawal .

Preparation Methods

Direct Trifluoromethylation of Aromatic Precursors

One of the most common approaches involves the trifluoromethylation of aromatic compounds bearing methyl groups:

  • Starting Material: An aromatic ring with existing methyl groups positioned at 2,3,5,6-positions.
  • Method: Electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates in the presence of radical initiators or copper catalysts.
  • Reaction Conditions: Elevated temperatures (80–120°C), in solvents like acetonitrile or dichloromethane, with copper or iron catalysts facilitating the transfer of CF₃ groups.

Halogenation and Methylation Sequence

An alternative route involves sequential halogenation and methylation:

  • Step 1: Halogenation of the aromatic ring to introduce chlorines or bromines at specific positions.
  • Step 2: Methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to install methyl groups.
  • Step 3: Fluorination at the desired positions using specialized fluorinating agents like diethylaminosulfur trifluoride (DAST) or via nucleophilic substitution with fluoride sources.

Use of Grignard Reagents for Ketone Formation

Based on the process described in patent, a Grignard reaction is employed:

  • Preparation of Grignard Reagent: Reaction of methyl halides (e.g., methyl iodide) with magnesium in tetrahydrofuran (THF) to generate methylmagnesium halides.
  • Reaction with Acyl Derivatives: The Grignard reagent reacts with trifluoroacetic anhydride or related acyl chlorides to produce the trifluoroacetophenone core with methyl substitutions.

Multi-step Synthesis Pathway

A typical multi-step route might be:

Step Description Reagents & Conditions References
1 Halogenation of aromatic ring Cl₂ or Br₂, Fe catalyst, reflux
2 Methylation at specific positions Methyl iodide, K₂CO₃, DMF
3 Introduction of trifluoromethyl group CF₃I or CF₃SO₂Cl, Cu catalyst ,
4 Ketone formation via Grignard Methyl halide + Mg, THF

Data Tables of Key Reagents and Conditions

Reaction Step Reagents Solvent Temperature Duration Notes
Halogenation Cl₂ or Br₂ None Reflux 4–6 hours Regioselective halogenation
Methylation Methyl iodide DMF Room temp to 50°C 12–24 hours Methyl groups added at desired positions
Trifluoromethylation CF₃I or CF₃SO₂Cl Acetonitrile 80–120°C 6–12 hours Catalyzed by copper or iron
Grignard reaction Methyl iodide + Mg THF 0–30°C 4–8 hours For ketone core synthesis

Research Findings and Innovations

Recent research emphasizes improving yield and regioselectivity :

  • Use of catalytic systems (e.g., copper complexes) enhances trifluoromethylation efficiency.
  • Flow chemistry techniques enable better control over reaction parameters, reducing by-products.
  • Alternative fluorinating agents like trifluoromethyl sulfonates have shown promise in safer, more scalable processes.
  • Green chemistry approaches involve solvent-free or aqueous conditions, reducing environmental impact.

Notes on Industrial and Laboratory Synthesis

  • Laboratory synthesis often relies on multi-step sequences with purification after each stage.
  • Industrial processes favor continuous flow methods, catalytic systems, and reagent recycling to improve cost-effectiveness and safety.
  • Safety considerations include handling of toxic reagents like CF₃I and reactive halogenating agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,5,6-Tetramethyl-2,2,2-trifluoroacetophenone, and how can reaction conditions be optimized?

  • Methodology :

  • Friedel-Crafts Acylation : Introduce the trifluoroacetyl group to a pre-methylated aromatic ring using AlCl₃ or FeCl₃ as a catalyst.
  • Stepwise Methylation : Use methylating agents (e.g., methyl iodide) under basic conditions to introduce methyl groups at the 2, 3, 5, and 6 positions.
  • Optimization : Monitor reaction progress via TLC or GC-MS. Adjust solvent polarity (e.g., dichloromethane for acylation, DMF for methylation) and temperature (0–25°C for acylation, 50–80°C for methylation) to minimize side reactions.
    • Key Considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • NMR Analysis :

  • ¹H NMR : Identify aromatic proton environments (δ 6.5–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm).
  • ¹³C NMR : Detect carbonyl (C=O, δ ~180 ppm) and CF₃ (δ ~120 ppm, quartet due to ¹JCF coupling).
    • FTIR : Confirm carbonyl stretch (C=O, ~1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹).
    • Mass Spectrometry : Validate molecular ion ([M]⁺ at m/z 248) and fragmentation patterns (e.g., loss of CF₃ group).
    • Reference Data : Compare with computational spectra (DFT-B3LYP/6-311++G(d,p)) for structural validation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) .
  • Molecular Electrostatic Potential (MEP) : Map electron-rich (methyl groups) and electron-deficient (CF₃, carbonyl) regions to predict nucleophilic/electrophilic sites.
  • Vibrational Frequency Analysis : Simulate IR spectra to correlate with experimental data.
    • Applications : Predict reactivity in organocatalytic reactions (e.g., epoxidation) and non-covalent interactions in supramolecular systems .

Q. How do steric and electronic effects from methyl and trifluoromethyl groups influence the compound’s reactivity in organocatalytic applications?

  • Steric Effects :

  • Methyl Groups : Increase steric hindrance, reducing accessibility to the carbonyl site. This can slow reaction kinetics but improve selectivity in asymmetric catalysis.
  • Trifluoromethyl Group : Enhances electrophilicity of the carbonyl via electron-withdrawing effects.
    • Electronic Effects :
  • Methyl Groups : Electron-donating nature stabilizes adjacent positive charges (e.g., in intermediates).
  • CF₃ Group : Polarizes the carbonyl group, increasing its susceptibility to nucleophilic attack.
    • Case Study : In epoxidation reactions (e.g., with H₂O₂), the compound’s CF₃ group stabilizes transition states, while methyl groups modulate steric interactions .

Q. How can discrepancies between experimental and computational data (e.g., bond lengths, vibrational frequencies) be resolved?

  • Root Cause Analysis :

  • Basis Set Limitations : Upgrade to def2-TZVP or include dispersion corrections (e.g., D3BJ) for better accuracy.
  • Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions.
  • Experimental Artifacts : Re-examine sample purity (e.g., via HPLC) or crystallographic data (XRD) for structural validation.
    • Example : For vibrational spectra, scale computed frequencies by 0.96–0.98 to align with experimental FTIR results .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5,6-Tetramethyl-2,2,2-trifluoroacetophenone
Reactant of Route 2
Reactant of Route 2
2,3,5,6-Tetramethyl-2,2,2-trifluoroacetophenone

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